Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)
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Overview
Description
Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI) is a complex organic compound that belongs to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This specific compound is characterized by the presence of a 4-methylphenyl group and a 4-nitrophenylsulfonyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI) typically involves the reaction of α-metallated aralkyl isothiocyanates with carbon disulfide. This method allows for the formation of the thiazolidine ring structure . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidine derivatives
Scientific Research Applications
Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties, particularly in the treatment of type 2 diabetes mellitus.
Rhodanine derivatives: These compounds exhibit various biological activities, including enzyme inhibition and potential anticancer properties.
Uniqueness
Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI) is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a 4-methylphenyl group and a 4-nitrophenylsulfonyl group makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
537678-01-6 |
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Molecular Formula |
C16H16N2O4S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C16H16N2O4S2/c1-12-2-4-13(5-3-12)16-17(10-11-23-16)24(21,22)15-8-6-14(7-9-15)18(19)20/h2-9,16H,10-11H2,1H3 |
InChI Key |
QVPNNYNSNCNTPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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